molecular formula C15H18N2O2 B2445848 2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide CAS No. 852367-55-6

2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide

Cat. No. B2445848
CAS RN: 852367-55-6
M. Wt: 258.321
InChI Key: HBMBLPYIVNHYPE-UHFFFAOYSA-N
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Description

Indole derivatives are essential entities and can be found in many natural products like indole alkaloids, fungal, and marine organisms . They are biologically active pharmacophores and have been placed in a unique platform of nitrogenous heterocyclic compounds having broad-spectrum biological activities .


Synthesis Analysis

While specific synthesis methods for “2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide” are not available, indole derivatives are often synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of indole derivatives is generally characterized by FTIR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to their aromatic nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, some indole derivatives have been found to have a density of 1.4±0.1 g/cm3 .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary widely depending on the specific compound. Some general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-3-6-9-16-15(19)14(18)12-10-17-13-8-5-4-7-11(12)13/h4-5,7-8,10,17H,2-3,6,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMBLPYIVNHYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide

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